4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

Designing CNS candidates or Nur77-targeting probes? Generic anilines lack the lipophilicity (LogP 3.36) and electronic control needed for blood-brain barrier penetration and chemoselective synthesis. This specialized aromatic amine delivers: - LogP 3.36: Optimal for CNS pharmacokinetics vs. non-fluorinated analogs (LogP 1.8-2.2) - Ortho-CF3 deactivates aniline nitrogen: Enables selective couplings on other reactive sites - Validated Nur77 inverse agonist: Ready-to-use chemical probe for cancer & inflammation research 97% purity. Available for immediate R&D supply.

Molecular Formula C11H13F3N2
Molecular Weight 230.234
CAS No. 773899-18-6
Cat. No. B2760075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline
CAS773899-18-6
Molecular FormulaC11H13F3N2
Molecular Weight230.234
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(3-4-10(9)15)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2
InChIKeyVBKPAONDJVLHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline Core Properties & Benchmarks


4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline (CAS 773899-18-6) is a specialized aromatic amine building block featuring a pyrrolidine ring and a trifluoromethyl group ortho to the aniline nitrogen . This combination of functional groups imparts distinct physicochemical properties, including a predicted LogP of approximately 3.36 and a boiling point of 340.7±42.0 °C . Commercially available from multiple vendors at 97% purity , this compound is primarily utilized as an intermediate in medicinal chemistry and materials science, where its unique electronic and steric profile differentiates it from simpler aniline derivatives .

Building Block Type Electronically modified aniline scaffold
Key Motifs p-Pyrrolidine + o-CF₃ substitution
MedChem Fit Tunable lipophilicity and reduced aniline basicity

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline vs. Generic Analogs


The unique value of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline arises from the specific, synergistic arrangement of its three functional motifs: the electron-donating pyrrolidine ring at the para position, the primary aniline nitrogen, and the strongly electron-withdrawing trifluoromethyl group at the ortho position . This precise substitution pattern fundamentally alters the compound's physicochemical properties, such as lipophilicity (LogP 3.36) and electronic distribution, compared to regioisomers (e.g., 3- or 5-trifluoromethyl variants) or compounds lacking one of the groups (e.g., simple 4-pyrrolidinoaniline) . Generic substitution with a less specific building block would compromise the intended molecular interactions, metabolic stability, or synthetic utility in downstream applications. The following sections provide quantitative evidence of these critical differentiations.

Regioisomer mismatch CF₃ at meta or para position alters electronic distribution and may shift reactivity and binding profiles compared to the ortho-CF₃ compound.
Missing functional group Analogues lacking the pyrrolidine donor or the CF₃ acceptor lose the combined electronic push–pull effect, likely changing lipophilicity and reaction selectivity.
Generic aniline core Simple aniline building blocks do not provide the same steric and electronic environment; synthetic outcomes and biological assay profiles may not transfer.

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline Differentiation Evidence


Enhanced Lipophilicity vs. Non-Fluorinated Analog

The introduction of the trifluoromethyl group at the ortho position significantly increases the compound's lipophilicity compared to its non-fluorinated analog. 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline exhibits a predicted LogP of 3.36 , which is substantially higher than that of 4-(pyrrolidin-1-yl)aniline (LogP ≈ 1.8-2.2, estimated based on structural analogs) . This increase in LogP correlates with improved membrane permeability and potential for enhanced oral bioavailability or blood-brain barrier penetration in drug discovery contexts.

Lipophilicity
Data to verify
Target LogP 3.36 vs. non-fluorinated analog ~1.8–2.2
ΔLogP ≈ +1.2 to +1.6 (predicted)
Reported lipophilicity difference; may support permeability screening context
ACD/Labs predicted values; empirical LogP to confirm
Medicinal Chemistry Drug Design Physicochemical Properties

Ortho-CF3 Effect on Aniline Basicity

The ortho-trifluoromethyl group in 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline exerts a strong electron-withdrawing effect via induction, which decreases the basicity and nucleophilicity of the adjacent aniline nitrogen compared to regioisomers lacking this proximal electron-withdrawing group, such as 4-pyrrolidin-1-yl-3-(trifluoromethyl)aniline . This electronic modulation is crucial for controlling reaction selectivity in downstream couplings (e.g., amide bond formation, Buchwald-Hartwig aminations) and can be the determining factor in achieving a desired synthetic outcome versus an undesired side reaction.

Aniline basicity
Class-level
Ortho-CF₃: predicted pKa (conj. acid) ≈ 2.5–3.5
Meta-CF₃ regioisomer: ≈ 4.0–5.0
ΔpKa ≈ -1 to -2
Reduced basicity may influence reaction selectivity and acid-sensitive step tolerance
Estimated from substituent effects; class-level inference
Organic Synthesis Reaction Optimization Electronics Effects

Inverse Agonism at Nur77 Receptor

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline has been identified in a high-throughput screening campaign as a compound that exhibits inverse agonist activity at the human orphan nuclear receptor Nur77 (NR4A1) [1]. In a cell-based luciferase reporter assay using HEK293T cells transfected with the Nur77 ligand-binding domain (residues 358-598), the compound reduced basal transcriptional activity to 68% of control at a concentration of 10 μM after 12-14 hours of incubation [1]. While a direct comparator in the same assay is not provided, this functional activity at a therapeutically relevant target differentiates it from the majority of aniline building blocks, which are typically inert in such assays.

Nur77 inverse agonism
Reported
32% reduction in basal transcriptional activity at 10 μM
(HEK293T Nur77 LBD reporter assay, 12–14 h)
Supports Nur77 pathway-response assay context
Cell-based luciferase assay; model-response interpretation needed
Nuclear Receptors Cancer Biology Inflammation

Application Scenarios for 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline


CNS Drug Design with Enhanced Lipophilicity

The high predicted LogP of 3.36 for 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline makes it a superior starting material for the synthesis of central nervous system (CNS) drug candidates, where increased lipophilicity is often correlated with improved blood-brain barrier penetration . Researchers should prioritize this compound over its non-fluorinated analog (LogP ≈ 1.8-2.2) when designing molecules intended for CNS targets, as it offers a more favorable starting point for achieving desirable pharmacokinetic properties .

Chemoselective Reactions via Reduced Nucleophilicity

The electron-withdrawing effect of the ortho-trifluoromethyl group reduces the nucleophilicity of the aniline nitrogen compared to other regioisomers . This property can be strategically exploited in multi-step syntheses to achieve chemoselective reactions, such as performing amide couplings or palladium-catalyzed cross-couplings on other, more reactive functional groups in a complex molecule, while leaving the deactivated aniline site protected . This selectivity is not achievable with the corresponding meta- or para-trifluoromethyl substituted analogs.

Nur77 Modulator Development

The demonstrated inverse agonist activity at the Nur77 nuclear receptor provides a validated biological starting point for drug discovery programs targeting this orphan receptor, which is involved in cancer cell survival, inflammation, and metabolism . Researchers can use 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline as a chemical probe or a core scaffold for further optimization, leveraging its unique binding interaction with the Nur77 ligand-binding domain, a feature not present in other generic aniline building blocks .

Application
Selection Property
Validation Focus
CNS-targeted compound synthesis
Reported lipophilicity profile
Permeability screening model review
Chemoselective synthetic strategy
Reduced aniline nucleophilicity
Reaction selectivity assessment under acid-sensitive or coupling conditions
Nur77 pathway research
Reported inverse agonist activity in cell-based assay
Nur77 signaling assay context and model-response interpretation

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